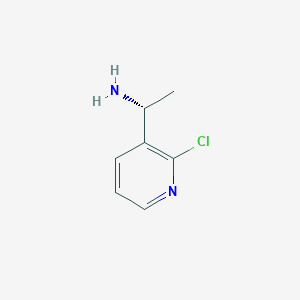
(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and an ethanamine group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The process begins with the preparation of 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1r) enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Reduced forms such as primary amines.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1r)-1-(2-Bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
(1r)-1-(2-Fluoropyridin-3-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.
(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness: (1r)-1-(2-Chloropyridin-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other halogenated or substituted derivatives may not be as effective.
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(1R)-1-(2-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
Clave InChI |
KRRJPKWZJVRTPE-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(N=CC=C1)Cl)N |
SMILES canónico |
CC(C1=C(N=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)


![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)








![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)

